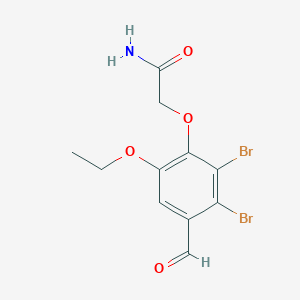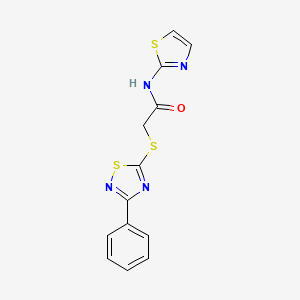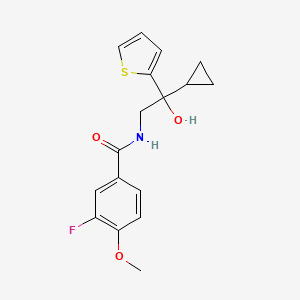
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide
カタログ番号:
B2532149
CAS番号:
832673-96-8
分子量:
381.02
InChIキー:
FBROIDFLCBEQCU-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C11H11Br2NO4 . It has a molecular weight of 381.02 . This compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO4/c1-2-16-9-4-7 (5-14)3-8 (12)11 (9)17-6-10 (13)15/h3-5H,2,6H2,1H3, (H2,13,15) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 381.02 . It is typically in powder form . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data.特性
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO4/c1-2-17-7-3-6(4-15)9(12)10(13)11(7)18-5-8(14)16/h3-4H,2,5H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBROIDFLCBEQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-ethylanilino)-1,3-th...
Cat. No.: B2532068
CAS No.: 477196-48-8
2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropur...
Cat. No.: B2532069
CAS No.: 923409-77-2
3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-y...
Cat. No.: B2532070
CAS No.: 1286714-52-0
1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochlori...
Cat. No.: B2532071
CAS No.: 2247849-66-5

![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)


![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)


![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)





